2-N-Methylaminopentane
Overview
Description
2-N-Methylaminopentane is an organic compound with the chemical formula C6H15N. It is a colorless liquid with a fresh odor, similar to that of amines. This compound is known for its versatility in various chemical processes and applications .
Preparation Methods
2-N-Methylaminopentane can be synthesized through the reaction of N-aminovaleric acid with methyl iodide. The process involves the following steps:
- React N-aminopentanoic acid with a base to form a negatively charged salt.
- React this salt with methyl iodide to produce this compound .
Chemical Reactions Analysis
2-N-Methylaminopentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It undergoes substitution reactions where the methylamino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-N-Methylaminopentane has a wide range of applications in scientific research, including:
Chemistry: It is used as a two-carbon chain-extending reagent in organic synthesis.
Biology: It serves as a crosslinking agent in polymers and coatings, which are used in various biological applications.
Medicine: It is explored for its potential use in drug development and as a surfactant in pharmaceutical formulations.
Industry: It is used as a surface modifier and in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N-Methylaminopentane involves its interaction with molecular targets and pathways. It acts as a chain-extending reagent in organic synthesis, facilitating the formation of longer carbon chains. In biological systems, it can interact with proteins and other biomolecules, leading to crosslinking and modification of their structures .
Comparison with Similar Compounds
2-N-Methylaminopentane can be compared with other similar compounds such as:
- N-Methylpentan-2-amine
- 2-(Methylamino)pentane
- N-Methyl-2-pentanamine
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its versatility and wide range of applications in various fields .
Properties
IUPAC Name |
N-methylpentan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-5-6(2)7-3/h6-7H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBXLJFBVNLKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945118 | |
Record name | N-Methylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22431-10-3 | |
Record name | N-Methylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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